molecular formula C10H5Cl4NO B13942344 4-Quinolinol, 3-chloro-2-(trichloromethyl)- CAS No. 502141-83-5

4-Quinolinol, 3-chloro-2-(trichloromethyl)-

Cat. No.: B13942344
CAS No.: 502141-83-5
M. Wt: 297.0 g/mol
InChI Key: DRTMMKRMBMLHJZ-UHFFFAOYSA-N
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Description

4-Quinolinol, 3-chloro-2-(trichloromethyl)- is a chemical compound with the molecular formula C10H5Cl4NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a trichloromethyl group and a chlorine atom attached to the quinoline ring, making it a highly chlorinated derivative .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- typically involves the chlorination of quinoline derivatives. One common method is the reaction of 4-quinolinol with trichloromethyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions in an inert solvent like chloroform .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, 3-chloro-2-(trichloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinolinol, 3-chloro-2-(trichloromethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinol, 3-chloro-2-(trichloromethyl)- involves its interaction with cellular components. It is believed to inhibit the function of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The trichloromethyl group enhances its reactivity and ability to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinol, 3-chloro-2-methyl-
  • 4-Quinolinol, 3-chloro-2-(dichloromethyl)-
  • 4-Quinolinol, 3-chloro-2-(chloromethyl)-

Uniqueness

4-Quinolinol, 3-chloro-2-(trichloromethyl)- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This group increases the compound’s reactivity and potential for forming stable complexes, making it more versatile in various applications compared to its less chlorinated analogs .

Properties

CAS No.

502141-83-5

Molecular Formula

C10H5Cl4NO

Molecular Weight

297.0 g/mol

IUPAC Name

3-chloro-2-(trichloromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H5Cl4NO/c11-7-8(16)5-3-1-2-4-6(5)15-9(7)10(12,13)14/h1-4H,(H,15,16)

InChI Key

DRTMMKRMBMLHJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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